![molecular formula C17H23NO3S B5679093 3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[(methylthio)acetyl]piperidine](/img/structure/B5679093.png)
3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[(methylthio)acetyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[(methylthio)acetyl]piperidine is a compound of interest in medicinal chemistry. It is related to a series of piperidine derivatives that have been synthesized and evaluated for various biological activities, including inhibition of acetylcholinesterase and modulation of nitric oxide formation (Sugimoto et al., 1995); (Wei et al., 2007).
Synthesis Analysis
The synthesis of this compound and its analogs involves multiple steps, including the formation of piperidine derivatives and subsequent modifications to enhance biological activity. For instance, the synthesis of similar piperidine derivatives involves rigid analogues and modifications of the benzamide group for increased activity (Sugimoto et al., 1990).
Molecular Structure Analysis
Molecular structure analysis of related piperidine derivatives shows variations in molecular conformations and how these affect their biological activity and interactions. For example, structural variations in similar molecules can lead to different intermolecular interactions, influencing their biological effects (Mahesha et al., 2019).
Chemical Reactions and Properties
Piperidine derivatives undergo various chemical reactions that modify their properties. For instance, electrophilic substitution reactions and modifications of sulfur-stabilized carbanions are part of the chemical reactions involved in synthesizing these compounds (Birk & Voss, 1996).
Physical Properties Analysis
The physical properties of such compounds, including solubility and stability, are crucial for their biological efficacy. For instance, the introduction of certain groups can enhance aqueous solubility and oral absorption, which is vital for drug development (Shibuya et al., 2018).
properties
IUPAC Name |
1-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-2-methylsulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3S/c1-17(6-3-7-18(11-17)16(19)10-22-2)9-13-4-5-14-15(8-13)21-12-20-14/h4-5,8H,3,6-7,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCIQQGQAGEUQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C(=O)CSC)CC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Benzodioxol-5-ylmethyl)-3-methyl-1-[(methylthio)acetyl]piperidine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.